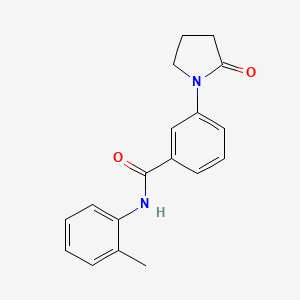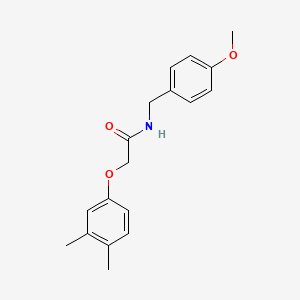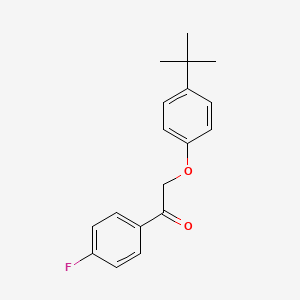![molecular formula C22H27NO2 B5792851 N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide](/img/structure/B5792851.png)
N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide, also known as BCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BCP belongs to the family of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. However, BCP is not a psychoactive compound, meaning it does not produce the characteristic “high” associated with cannabis use. In
Wirkmechanismus
The exact mechanism of action of N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide is not fully understood. However, it is believed to interact with the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a role in regulating various physiological processes, such as pain, inflammation, and mood. N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide has been found to bind to the CB2 receptor, which is primarily expressed in immune cells, and it has been suggested that N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide may modulate the activity of this receptor.
Biochemical and Physiological Effects
N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide has been found to have immunomodulatory effects, as it has been shown to modulate the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide in lab experiments is that it is a non-psychoactive compound, meaning it does not produce the characteristic “high” associated with cannabis use. This makes it easier to study the effects of N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide without confounding factors. Additionally, N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are many potential future directions for research on N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide. One area of interest is its potential as a therapeutic agent for various conditions, such as arthritis, neuropathic pain, anxiety, and depression. Additionally, N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide may have potential anticancer properties, and further research is needed to explore this potential. Another area of interest is the development of new synthetic methods for N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide, which could improve its availability for research purposes. Finally, more research is needed to fully understand the mechanism of action of N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide and its effects on the endocannabinoid system.
Synthesemethoden
N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide can be synthesized through a series of chemical reactions. The starting materials are cyclohexylmagnesium bromide and 4-(benzyloxy)benzaldehyde. The reaction is carried out in the presence of a catalyst, such as copper(II) chloride, in anhydrous diethyl ether. The product is then purified through a series of chromatography techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide has been found to have potential therapeutic properties for a wide range of conditions. It has been studied for its anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide has also been found to have potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide has been studied for its effects on the immune system, as it has been found to modulate the production of cytokines and chemokines.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-(4-phenylmethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c24-22(16-11-18-7-3-1-4-8-18)23-20-12-14-21(15-13-20)25-17-19-9-5-2-6-10-19/h2,5-6,9-10,12-15,18H,1,3-4,7-8,11,16-17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHFFOFOQQJRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Benzyl-N-[2-(4-benzyl-piperidin-1-yl)-2-oxo-ethyl]-methanesulfonamide](/img/structure/B5792775.png)

![2-(4-chlorophenoxy)-N-{3-[N-(3-fluorobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5792784.png)
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5792792.png)
![5,6-dimethyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5792800.png)
![N-(4-methylphenyl)-N-{2-[2-(1-methyl-3-phenylpropylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5792807.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5792810.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5792822.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5792830.png)


![2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5792869.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5792871.png)
![7-(2-furyl)-8-(2-methoxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5792879.png)